molecular formula C17H19N3O B1518540 3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea CAS No. 1157922-56-9

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Cat. No.: B1518540
CAS No.: 1157922-56-9
M. Wt: 281.35 g/mol
InChI Key: WXFORYBYXLAHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Biological Activity

Research by Nowicki and Fabrycy explored the cyclization of o-acylphenylacetic acids to generate 1-aryl-3-hydroxyisoquinolines, discussing the biological activity of these compounds with respect to bacteria. The study highlights the structural transformation and potential biological implications of similar compounds (Nowicki & Fabrycy, 1976).

Antagonistic Properties

Isoquinoline and quinazoline urea derivatives were investigated for their binding to human adenosine A(3) receptors, demonstrating the importance of specific substitutions for enhanced receptor affinity. This study illuminates the potential therapeutic applications of isoquinoline urea derivatives in modulating receptor activity (van Muijlwijk-Koezen et al., 2000).

Supramolecular Gelators

Quinoline urea derivatives were synthesized and evaluated for their ability to form Ag-complexes and gels, showing potential for innovative material science applications. The study by Braga et al. demonstrates the versatility of urea derivatives in forming complex structures with potential for various technological applications (Braga et al., 2013).

Enantioselective Additions

Arokianathar et al. investigated the use of isothioureas for the enantioselective addition of esters to iminium ions derived from tetrahydroisoquinoline, a process that could be crucial for the synthesis of complex organic molecules with high enantiomeric purity. This research contributes to the field of asymmetric synthesis and its potential applications in pharmaceuticals (Arokianathar et al., 2018).

TRPM8 Channel Receptor Antagonists

Research on tetrahydroisoquinoline derivatives identified them as selective antagonists for the TRPM8 channel receptor, with implications for the treatment of prostate cancer. The study by De Petrocellis et al. highlights the medicinal chemistry aspects of isoquinoline ureas in targeting specific receptors involved in cancer cell proliferation (De Petrocellis et al., 2016).

Properties

IUPAC Name

1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-4-2-6-14(10-12)19-17(21)20-16-7-3-5-13-11-18-9-8-15(13)16/h2-7,10,18H,8-9,11H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFORYBYXLAHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Reactant of Route 4
Reactant of Route 4
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Reactant of Route 5
Reactant of Route 5
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.